molecular formula C10H14O2S B12680934 Butyl 3-thienylacetate CAS No. 94023-52-6

Butyl 3-thienylacetate

Cat. No.: B12680934
CAS No.: 94023-52-6
M. Wt: 198.28 g/mol
InChI Key: NMZFYSUKQWEIBV-UHFFFAOYSA-N
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Description

Butyl 3-thienylacetate is an organic compound with the molecular formula C10H14O2S It is a thienyl derivative of butyl acetate, characterized by the presence of a thiophene ring attached to the acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3-thienylacetate typically involves the esterification of 3-thienylacetic acid with butanol. The reaction is catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the product. The use of environmentally friendly catalysts and solvents is also explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-thienylacetate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogens, nitro groups, and alkyl groups can be introduced using reagents like halogens, nitric acid, and alkyl halides, respectively.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Butyl 3-thienylmethanol.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Butyl 3-thienylacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of butyl 3-thienylacetate involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. The ester group can undergo hydrolysis to release the active thiophene derivative, which can then interact with cellular targets. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Butyl acetate: Lacks the thiophene ring, making it less reactive in certain chemical reactions.

    3-Thienylacetic acid: Contains the thiophene ring but lacks the ester group, limiting its applications in esterification reactions.

    Thiophene: A simpler structure without the ester group, used primarily in polymer chemistry.

Uniqueness

Butyl 3-thienylacetate is unique due to the presence of both the thiophene ring and the ester group, allowing it to participate in a wide range of chemical reactions and making it a versatile compound for various applications.

Properties

CAS No.

94023-52-6

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

butyl 2-thiophen-3-ylacetate

InChI

InChI=1S/C10H14O2S/c1-2-3-5-12-10(11)7-9-4-6-13-8-9/h4,6,8H,2-3,5,7H2,1H3

InChI Key

NMZFYSUKQWEIBV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC1=CSC=C1

Origin of Product

United States

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